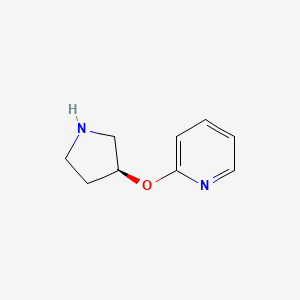

(S)-2-(Pyrrolidin-3-yloxy)-pyridine

Descripción general

Descripción

“(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester” is a chemical compound with the molecular formula C7H13NO3 . It’s available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of “(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester” consists of a pyrrolidine ring attached to an acetic acid methyl ester group via an oxygen atom .Aplicaciones Científicas De Investigación

- LSD1 Inhibitors : (S)-2-(Pyrrolidin-3-yloxy)-pyridine derivatives have been investigated as potential inhibitors of lysine-specific demethylase 1 (LSD1). LSD1 plays a crucial role in epigenetic regulation, and inhibiting it could have therapeutic implications in cancer treatment .

- Scaffold-Hopping : Researchers have explored these compounds as scaffold-hops for existing LSD1 inhibitors, such as GSK-690. The goal is to enhance drug efficacy and selectivity .

- Chiral Ligands : (S)-2-(Pyrrolidin-3-yloxy)-pyridine derivatives serve as chiral ligands in asymmetric synthesis. Their ability to impart chirality to metal complexes makes them valuable in catalytic reactions .

- Polymerization Initiators : These compounds can act as initiators for controlled radical polymerization. By incorporating them into polymer chains, researchers can tailor polymer properties and control molecular weight distribution .

- Herbicides and Pesticides : (S)-2-(Pyrrolidin-3-yloxy)-pyridine derivatives have been explored for their herbicidal and pesticidal properties. Their mode of action may involve disrupting plant growth or interfering with insect neurotransmitters .

- Protein-Protein Interactions : Researchers investigate these compounds to understand protein-protein interactions. They may serve as tools to probe specific binding sites or modulate protein function .

- Neurotransmitter Modulation : Given their structural resemblance to neurotransmitters, these compounds could potentially modulate neuronal signaling pathways. Further research is needed to explore their effects on neurotransmitter receptors .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Materials Science and Polymer Chemistry

Agrochemicals and Crop Protection

Biological Studies and Biochemistry

Pharmacology and Neurobiology

Propiedades

IUPAC Name |

2-[(3S)-pyrrolidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-5-11-9(3-1)12-8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZWWJMAFNEKFU-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(Pyrrolidin-3-yloxy)-pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Bis[2-[carboxymethyl-[2-(dodecylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B3204116.png)

![2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3204168.png)